molecular formula C24H21N3O4 B7713424 N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7713424
M. Wt: 415.4 g/mol
InChI Key: VLTAEPSIRIHCLB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as EPOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPOA is a white crystalline powder that has a molecular weight of 452.53 g/mol and a melting point of 174-176°C.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, studies have suggested that N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide exerts its effects by modulating the activity of certain enzymes and receptors in the body. N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, which can have therapeutic implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has a number of biochemical and physiological effects on the body. N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which can have therapeutic implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its potential applications in various fields of scientific research, including cancer research and neuroscience. N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis. N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which can have therapeutic implications for the treatment of neurological disorders.
However, there are also limitations associated with the use of N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments. One of the major limitations is the lack of understanding of its exact mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.

Future Directions

There are several future directions that can be explored in the field of N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide research. One potential direction is the development of N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide-based drugs for the treatment of cancer and neurological disorders. Further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and its potential therapeutic applications.
Another potential direction is the development of new synthesis methods for N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. The current synthesis method involves the use of toxic reagents such as triethylamine, which can be harmful to the environment. New synthesis methods that are more environmentally friendly and cost-effective can be explored.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in cancer research and neuroscience. Although there are limitations associated with the use of N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments, there are several future directions that can be explored in the field of N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide research.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with ethoxyamine hydrochloride in the presence of triethylamine. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 80-90°C for several hours. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is in the field of cancer research. Studies have shown that N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis. N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been studied for its potential use as a diagnostic tool for cancer detection.
N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been studied for its potential applications in the field of neuroscience. Studies have shown that N-(2-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can modulate the activity of certain neurotransmitters in the brain, which can have therapeutic implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-2-29-21-14-7-6-13-20(21)25-22(28)16-30-19-12-8-11-18(15-19)24-26-23(27-31-24)17-9-4-3-5-10-17/h3-15H,2,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTAEPSIRIHCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

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